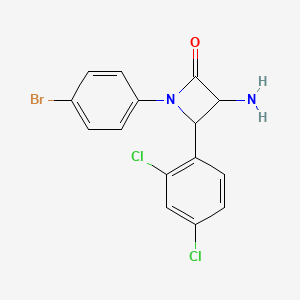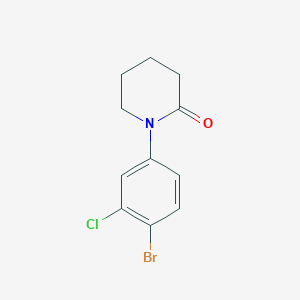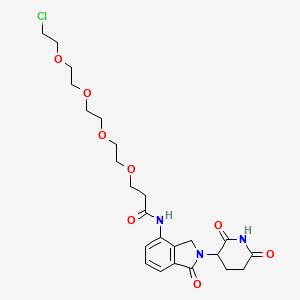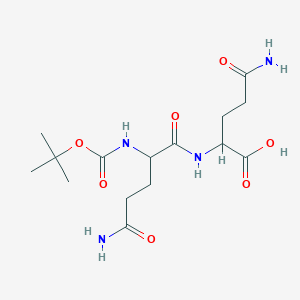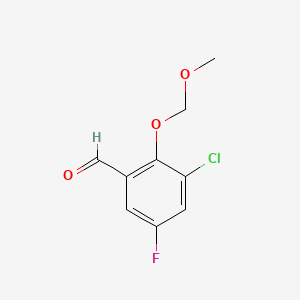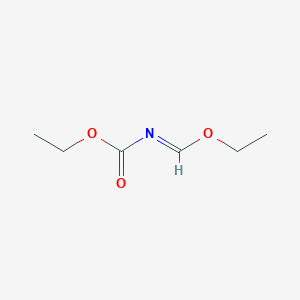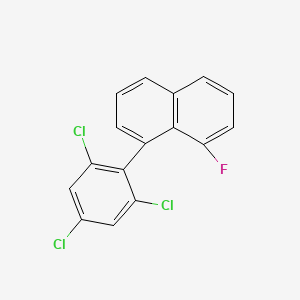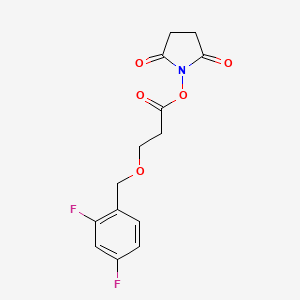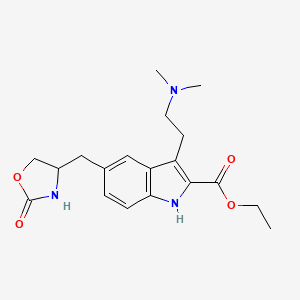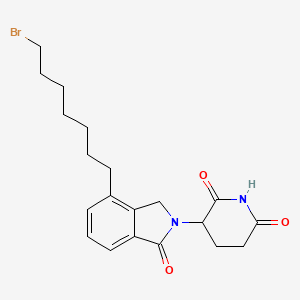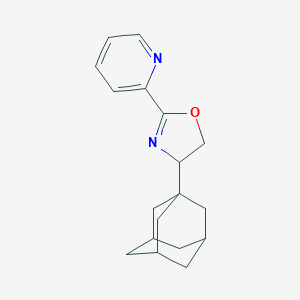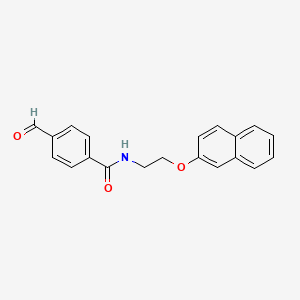
4-Formyl-N-(2-(naphthalen-2-yloxy)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Formyl-N-(2-(naphthalen-2-yloxy)ethyl)benzamide typically involves the reaction of 4-formylbenzoic acid with 2-(naphthalen-2-yloxy)ethylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reactants. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-Formyl-N-(2-(naphthalen-2-yloxy)ethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products Formed
Oxidation: 4-Carboxy-N-(2-(naphthalen-2-yloxy)ethyl)benzamide.
Reduction: 4-Hydroxymethyl-N-(2-(naphthalen-2-yloxy)ethyl)benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Formyl-N-(2-(naphthalen-2-yloxy)ethyl)benzamide is primarily used as a linker in antibody-drug conjugation (ADC). ADCs are a class of targeted cancer therapies that deliver cytotoxic drugs specifically to cancer cells, minimizing damage to healthy cells. This compound’s unique structure allows it to form stable linkages between antibodies and drugs, enhancing the efficacy and specificity of the treatment.
In addition to its role in ADCs, this compound is also used in:
Chemistry: As a building block for synthesizing complex organic molecules.
Biology: In the study of protein-ligand interactions and enzyme kinetics.
Medicine: As a potential therapeutic agent in drug development.
Industry: In the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Formyl-N-(2-(naphthalen-2-yloxy)ethyl)benzamide in ADCs involves the formation of a stable covalent bond between the antibody and the drug. This linkage ensures that the drug is delivered specifically to the target cancer cells. Upon binding to the target cell, the ADC is internalized, and the drug is released, exerting its cytotoxic effects on the cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Formyl-N-(2-(naphthalen-2-yloxy)ethyl)morpholine: Similar structure but with a morpholine ring instead of a benzamide group.
2-(naphthalen-2-yloxy)ethane-1-sulfonyl fluoride: Contains a sulfonyl fluoride group instead of a formyl group.
Uniqueness
4-Formyl-N-(2-(naphthalen-2-yloxy)ethyl)benzamide is unique due to its specific structure, which allows it to form stable linkages in ADCs. This stability is crucial for the targeted delivery of cytotoxic drugs to cancer cells, making it a valuable compound in cancer therapy.
Propriétés
Formule moléculaire |
C20H17NO3 |
|---|---|
Poids moléculaire |
319.4 g/mol |
Nom IUPAC |
4-formyl-N-(2-naphthalen-2-yloxyethyl)benzamide |
InChI |
InChI=1S/C20H17NO3/c22-14-15-5-7-17(8-6-15)20(23)21-11-12-24-19-10-9-16-3-1-2-4-18(16)13-19/h1-10,13-14H,11-12H2,(H,21,23) |
Clé InChI |
HGXOGGFMSAXMMT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)OCCNC(=O)C3=CC=C(C=C3)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


